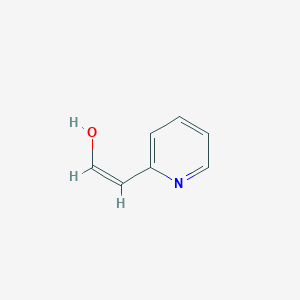

(Z)-2-(Pyridin-2-yl)ethenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(Pyridin-2-yl)ethenol: is an organic compound characterized by the presence of a pyridine ring attached to an ethenol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method for synthesizing (Z)-2-(Pyridin-2-yl)ethenol involves the aldol condensation of pyridine-2-carbaldehyde with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to favor the formation of the (Z)-isomer.

Grignard Reaction: Another approach involves the reaction of pyridine-2-carbaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (Z)-2-(Pyridin-2-yl)ethenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form (Z)-2-(Pyridin-2-yl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Reagents such as halogens or organometallic compounds are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens, organometallic reagents, and nucleophiles.

Major Products:

Oxidation: Pyridine-2-carboxaldehyde, pyridine-2-carboxylic acid.

Reduction: (Z)-2-(Pyridin-2-yl)ethanol.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Ligand Synthesis: (Z)-2-(Pyridin-2-yl)ethenol is used as a ligand in coordination chemistry to form complexes with transition metals.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

Industry:

Catalysis: Utilized in catalytic processes for the production of fine chemicals.

Material Science: Employed in the synthesis of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which (Z)-2-(Pyridin-2-yl)ethenol exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or metal ions. The pyridine ring can coordinate with metal centers, while the ethenol group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.

Comparación Con Compuestos Similares

(E)-2-(Pyridin-2-yl)ethenol: The (E)-isomer differs in the spatial arrangement of the ethenol group.

2-(Pyridin-2-yl)ethanol: Lacks the double bond present in (Z)-2-(Pyridin-2-yl)ethenol.

Pyridine-2-carbaldehyde: Precursor in the synthesis of this compound.

Uniqueness:

Structural Features: The (Z)-configuration imparts unique steric and electronic properties.

Reactivity: The presence of both the pyridine ring and the ethenol group allows for diverse chemical reactions and applications.

Actividad Biológica

(Z)-2-(Pyridin-2-yl)ethenol, a compound featuring a pyridine ring, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound can be represented as follows:

Its molecular structure includes a pyridine ring that is known for enhancing biological interactions due to the nitrogen atom's electron-withdrawing nature.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant potential. A study reported that this compound exhibits moderate radical scavenging activity against DPPH radicals. The IC50 value was determined to be 31.8 µg/mL , which is significantly higher than that of standard antioxidants such as ascorbic acid (IC50 = 2.82 µg/mL) and BHA (IC50 = 6.8 µg/mL) .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 Value (µg/mL) |

|---|---|

| This compound | 31.8 |

| Ascorbic Acid | 2.82 |

| BHA | 6.8 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Various derivatives of pyridine compounds have shown promising results against a range of pathogens, including Gram-positive and Gram-negative bacteria.

In one study, synthesized derivatives of pyridine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at concentrations ranging from 16 to 64 µg/mL .

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Pyridine Derivative A | Staphylococcus aureus | 16 |

| Pyridine Derivative B | Escherichia coli | 32 |

| Pyridine Derivative C | Pseudomonas aeruginosa | 64 |

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound and its derivatives. A series of novel pyridine derivatives were evaluated for their in vitro anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells.

For instance, compound 13a , a derivative with a thiazolidinone structure, demonstrated 70.98% inhibition against the HEp-2 cancer cell line, indicating strong anticancer properties . The selectivity towards cancer cells over normal cells suggests a favorable safety profile.

Table 3: Anticancer Activity Results

| Compound | Cancer Cell Line | % Inhibition |

|---|---|---|

| Compound A | HepG2 | 70.98 |

| Compound B | MCF7 | 58.33 |

| Compound C | HEp-2 | 70.98 |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Radical Scavenging : The ability to donate hydrogen atoms contributes to its antioxidant activity.

- Enzyme Inhibition : Certain derivatives inhibit kinases such as CDK2 and GSK3β, which are crucial in cancer cell proliferation.

- Membrane Disruption : Antimicrobial activity may involve disrupting bacterial cell membranes, leading to cell death.

Propiedades

Fórmula molecular |

C7H7NO |

|---|---|

Peso molecular |

121.14 g/mol |

Nombre IUPAC |

(Z)-2-pyridin-2-ylethenol |

InChI |

InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H/b6-4- |

Clave InChI |

AWHPVMOPHMGEGW-XQRVVYSFSA-N |

SMILES isomérico |

C1=CC=NC(=C1)/C=C\O |

SMILES canónico |

C1=CC=NC(=C1)C=CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.